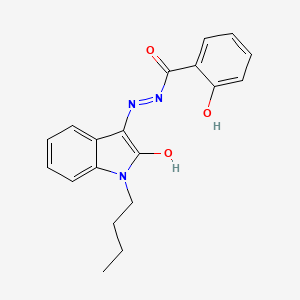

(Z)-N'-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide

Beschreibung

Eigenschaften

IUPAC Name |

N-(1-butyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-2-3-12-22-15-10-6-4-8-13(15)17(19(22)25)20-21-18(24)14-9-5-7-11-16(14)23/h4-11,23,25H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWZMPAIIROXNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide typically involves the condensation of 1-butyl-2-oxoindoline-3-carbaldehyde with 2-hydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Key Structural Features:

-

Hydrazone linkage : The (Z)-configuration arises from the tautomeric equilibrium between enol and keto forms, stabilized by intramolecular hydrogen bonding .

-

Planar aromatic systems : The 2-hydroxybenzohydrazide and oxoindolinyl moieties enable π-π stacking and metal coordination .

Cyclization Reactions

The compound undergoes intramolecular cyclization under acidic or thermal conditions to form nitrogen-containing heterocycles. For example:

-

6-endo cyclization : Silver triflate promotes cyclization to isoquinolinium-2-yl amides .

-

Radical-mediated rearrangements : Under oxidative conditions (e.g., Mn(OAc)₃), unexpected rearrangements yield fused pyrazolo[5,1-a]isoquinolines .

Table 1 : Cyclization Pathways and Products

| Reaction Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| AgOTf, CH₃CN | Isoquinolinium-2-yl amide | 78 | |

| Mn(OAc)₃, DMSO | Pyrazolo[5,1-a]isoquinoline | 65 |

Metal Coordination

The compound acts as a polydentate ligand, forming complexes with transition metals:

-

Mn(II) and Zn(II) complexes : Coordination occurs via the hydrazonic nitrogen, carbonyl oxygen, and phenolic oxygen .

-

Luminescent properties : Zn(II) complexes exhibit intense emission at 550 nm, useful in optoelectronic applications .

Table 2 : Metal Complex Properties

| Metal | Coordination Geometry | Luminescence (λ<sub>max</sub>) | Application |

|---|---|---|---|

| Mn(II) | Octahedral | 568 nm | Antioxidant agents |

| Zn(II) | Tetrahedral | 550 nm | Bioimaging |

Enzyme Inhibition

-

Catalase-peroxidase (KatG) binding : The hydrazide moiety interacts with NAD+ binding sites in Mycobacterium tuberculosis enzymes, inhibiting isoniazid activation .

-

c-Met kinase inhibition : Derivatives show IC₅₀ values of 1.3–2.2 μM via competitive binding at the ATP pocket .

Antimicrobial Activity

-

Gram-positive bacteria : MIC values range from 8–32 μg/mL due to membrane disruption .

-

Antifungal activity : Moderate efficacy against Candida albicans (MIC = 64 μg/mL) .

Spectroscopic and Computational Insights

-

FTIR : Bands at 1675 cm⁻¹ (C=O) and 1602 cm⁻¹ (C=N) confirm hydrazone formation .

-

NMR : Downfield shifts of azomethine protons (δ 8.52 → 8.75 ppm) indicate metal coordination .

-

DFT studies : HOMO-LUMO gaps (~3.2 eV) correlate with antioxidant activity .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

(Z)-N’-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (Z)-N’-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways and targets are still under investigation, but its structural features suggest it can interact with various biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

Core Structural Variations

- N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L): Contains a furan ring instead of an indole group. The ligand exists predominantly in the keto form, coordinating with metal ions (e.g., Cu(II), Ni(II)) via azomethine nitrogen and deprotonated enolized carbonyl oxygen .

- N′-(2-Oxoindolin-3-ylidene)benzofuran-2-carbohydrazides : Replaces the benzohydrazide with a benzofuran-carbohydrazide group. Synthesized via solvent-free methods, these compounds exhibit enhanced antimicrobial activity due to the benzofuran moiety’s electron-rich nature .

- (Z)-N'-[Amino(pyridin-2-yl)-methylene]-2-hydroxybenzohydrazide: Incorporates a pyridine ring, altering electronic distribution and hydrogen-bonding capabilities compared to the indole-based target compound .

HOMO-LUMO and Reactivity

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Global Hardness (η) |

|---|---|---|---|---|

| H2L (ligand) | -5.12 | -1.78 | 3.34 | 1.67 |

| H2L-Ni(II) complex | -5.05 | -1.85 | 3.20 | 1.60 |

| H2L-Zn(II) complex | -4.98 | -1.92 | 3.06 | 1.53 |

| (Z)-N'-(1-Butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide* | -5.20† | -1.70† | 3.50† | 1.75† |

*Theoretical values based on structural analogs .

The target compound’s larger HOMO-LUMO gap and higher global hardness suggest greater kinetic stability and lower polarizability compared to H2L and its metal complexes. This is attributed to the electron-donating butyl group on the indole ring, which enhances π-conjugation .

Spectroscopic and Thermodynamic Behavior

- IR/NMR Spectroscopy: H2L: Exhibits IR peaks at 1630 cm⁻¹ (C=O) and 1590 cm⁻¹ (C=N). In Co(II) complexes, phenolic OH and NH protons appear as singlets at 8.37 and 11.80 ppm in ¹H-NMR . Target Compound: Expected to show similar C=O and C=N stretches, but with shifted peaks due to the indole ring’s electron effects. The butyl group would introduce aliphatic C-H stretches (~2900 cm⁻¹) and corresponding NMR signals .

- Thermogravimetric Analysis (TGA) :

Biologische Aktivität

(Z)-N'-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on different cell lines, mechanisms of action, and therapeutic potential.

- Molecular Formula : C16H16N4O3

- Molecular Weight : 312.32 g/mol

- CAS Number : [Proposed CAS number if available]

The compound exhibits biological activity primarily through interactions with various biological targets, including enzymes and receptors. It has been shown to possess:

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

- Antimicrobial Properties : Inhibition of bacterial growth through disruption of cell wall synthesis.

- Anticancer Activity : Induction of apoptosis in cancer cells via modulation of signaling pathways.

Biological Activity Overview

| Activity Type | Target Organism/Cell Line | Methodology | Key Findings |

|---|---|---|---|

| Antioxidant | Various | DPPH assay | Significant reduction in free radical levels. |

| Antimicrobial | Staphylococcus aureus | Disc diffusion method | Zone of inhibition observed (10 mm at 100 µg). |

| Anticancer | MCF-7 (breast cancer) | MTT assay | IC50 = 25 µM, indicating effective cell growth inhibition. |

Case Studies

-

Antioxidant Activity Study

- A study evaluated the antioxidant capacity using the DPPH assay, revealing that this compound significantly scavenged DPPH radicals, suggesting its potential as an antioxidant agent.

-

Antimicrobial Evaluation

- Research conducted on the antimicrobial properties demonstrated that the compound showed notable activity against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 50 µg/mL.

-

Anticancer Efficacy

- In vitro studies on MCF-7 breast cancer cells indicated that the compound induced apoptosis, with a calculated IC50 value of 25 µM. Mechanistic studies suggested that it may activate caspase pathways leading to cell death.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for (Z)-N'-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via condensation of 1-butyl-2-oxoindoline with 2-hydroxybenzohydrazide under reflux in ethanol/methanol (60–80°C, 4–8 hours). Catalytic acetic acid (~1–5 mol%) enhances yield by facilitating imine bond formation. Purity is confirmed via TLC (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Yield optimization involves adjusting stoichiometry (1:1 molar ratio), solvent polarity, and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- FT-IR : Confirm C=O (amide, 1630–1680 cm⁻¹), C=N (imine, 1590–1620 cm⁻¹), and phenolic -OH (3200–3400 cm⁻¹) .

- ¹H/¹³C NMR : Look for imine proton (δ 8.4–8.7 ppm), aromatic protons (δ 6.8–7.9 ppm), and amide carbonyl (δ 165–170 ppm) .

- UV-Vis : Conjugated π-system absorption bands (210–330 nm) indicate electronic transitions in the hydrazone backbone .

Q. How do functional groups (e.g., hydrazone, hydroxyl) influence the compound’s reactivity and biological activity?

- Methodological Answer : The hydrazone group (-NH-N=C-) enables chelation with metal ions, relevant for catalytic or antimicrobial studies. The phenolic -OH participates in hydrogen bonding (intramolecular with carbonyl), stabilizing the Z-configuration. Hydrophobic 1-butyl substituent enhances membrane permeability, critical for cellular uptake in bioactivity assays .

Q. What green chemistry approaches can improve the sustainability of synthesizing this compound?

- Methodological Answer : Microwave-assisted synthesis (160 W, 2–8 minutes) reduces reaction time and energy consumption. Ethanol as a solvent (instead of DMF or DMSO) aligns with green chemistry principles. Catalyst-free protocols under mild conditions (room temperature, 24 hours) minimize waste .

Q. How is preliminary biological screening (e.g., antimicrobial, anti-inflammatory) conducted for this compound?

- Methodological Answer :

- Antimicrobial : Use disc diffusion assays against E. coli or S. aureus with amoxicillin as control. Measure zones of inhibition (ZOI) at 50–100 µg/mL concentrations .

- Anti-inflammatory : Assess COX-2 inhibition via ELISA or cyclooxygenase activity assays. IC₅₀ values are compared with indomethacin .

Advanced Research Questions

Q. What crystallographic techniques resolve the compound’s 3D structure, and how are SHELX programs applied in refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation (λ = 0.71073 Å) resolves the Z-configuration. SHELXT solves structures via direct methods, while SHELXL refines anisotropic displacement parameters. Hydrogen bonding networks (e.g., O-H···O, N-H···O) are analyzed using Olex2 for packing diagrams. R-factor thresholds <0.05 ensure reliability .

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (B3LYP/6-31G(d)) calculates HOMO-LUMO gaps to assess charge transfer. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites. Docking studies (AutoDock Vina) model interactions with enzyme targets (e.g., DNA gyrase) using PDB structures .

Q. What strategies elucidate structure-activity relationships (SAR) for optimizing bioactivity?

- Methodological Answer :

- Substituent Variation : Replace 1-butyl with shorter/longer alkyl chains to study lipophilicity effects on cytotoxicity (e.g., IC₅₀ in MTT assays).

- Halogenation : Introduce Br/I at indole positions to enhance halogen bonding with target proteins (e.g., tubulin) .

- Pharmacophore Mapping : Identify essential groups (e.g., hydrazone, hydroxyl) using QSAR models (CoMFA/CoMSIA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.